A Technical Guide to the Structure Elucidation of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one
A Technical Guide to the Structure Elucidation of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one
This guide provides an in-depth, technically focused methodology for the complete structure elucidation of the novel compound 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, evidence-based narrative that mirrors the scientific discovery process. We will proceed from a hypothesized structure, derived from synthetic precursors, to its unambiguous confirmation through a multi-technique spectroscopic approach.
The core philosophy of this guide rests on the principles of scientific integrity and self-validating protocols. Each experimental choice is justified, and the resulting data is cross-correlated to build a robust and irrefutable structural assignment.
Foundational Hypothesis: Synthesis as a Structural Blueprint
The logical starting point for any structure elucidation is the synthetic route employed. The target molecule, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, is proposed to be synthesized via the reaction of 3-amino-4-methylphenyl isocyanate with ethylenediamine. This reaction pathway provides a strong hypothetical framework for the final structure.[1]
This proposed structure contains several key features that we will systematically verify:
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An imidazolidin-2-one ring.
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A substituted phenyl ring.
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An amino group (-NH₂) and a methyl group (-CH₃) on the phenyl ring.
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The specific connectivity of these functional groups.
Mass Spectrometry: The Molecular Formula Cornerstone
The initial analytical step is to confirm the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.
Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified product in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode to facilitate the formation of the [M+H]⁺ ion.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
Expected Data & Interpretation The proposed structure, C₁₀H₁₃N₃O, has a theoretical monoisotopic mass of 191.1059 Da. The HRMS spectrum is expected to show a prominent peak for the [M+H]⁺ ion at m/z 192.1137. Observation of this ion with high mass accuracy (typically < 5 ppm) provides strong evidence for the predicted elemental composition.[2]
| Ion | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 192.1137 | 192.1135 (Example) |
This result confirms that the synthesis has yielded a product with the correct molecular formula, laying the groundwork for more detailed structural analysis.
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3]
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric CO₂ and H₂O signals.
Expected Data & Interpretation The IR spectrum will provide crucial information about the key bonds within the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| 3400-3200 | N-H (Amino & Amide) | Stretch | Two sharp bands (asymmetric and symmetric stretch of -NH₂) and a broader band for the amide N-H.[4] |
| 3000-2850 | C-H (Aliphatic & Aromatic) | Stretch | Sharp peaks for the methyl and methylene groups, and weaker bands for aromatic C-H. |
| ~1700 | C=O (Urea/Amide) | Stretch | A strong, sharp absorption band, characteristic of a cyclic urea (imidazolidin-2-one).[5] |
| 1620-1580 | C=C (Aromatic) | Stretch | Medium to weak bands. |
| 1600-1500 | N-H (Amino) | Bend | A medium intensity band. |
The presence of these characteristic absorption bands provides direct evidence for the imidazolidin-2-one ring, the amino group, and the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to map out the complete carbon-hydrogen framework and the connectivity of all atoms.[6]
Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (N-H).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
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¹H NMR
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¹³C NMR
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Correlation Spectroscopy (COSY)
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Heteronuclear Single Quantum Coherence (HSQC)
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Heteronuclear Multiple Bond Correlation (HMBC)
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4.1. ¹H NMR Analysis: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
Expected ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.2 | d | 1H | Ar-H | Aromatic proton ortho to the imidazolidinone group. |
| ~6.5-6.7 | dd | 1H | Ar-H | Aromatic proton meta to the imidazolidinone and ortho to the amino group. |
| ~6.4-6.6 | d | 1H | Ar-H | Aromatic proton ortho to both the methyl and amino groups. |
| ~6.5 | s | 1H | N-H (Amide) | Exchangeable proton of the imidazolidinone ring. |
| ~4.8 | s | 2H | -NH₂ | Exchangeable protons of the primary amine. |
| ~3.6 | t | 2H | -CH₂-N(Ar) | Methylene protons of the imidazolidinone ring adjacent to the phenyl ring. |
| ~3.2 | t | 2H | -CH₂-NH | Methylene protons of the imidazolidinone ring adjacent to the N-H group.[7] |
| ~2.1 | s | 3H | -CH₃ | Methyl group protons on the aromatic ring. |
4.2. ¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
Expected ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C=O | Carbonyl carbon of the cyclic urea. |
| ~145 | Ar-C | Aromatic carbon attached to the amino group. |
| ~138 | Ar-C | Aromatic carbon attached to the imidazolidinone nitrogen. |
| ~130 | Ar-C | Aromatic carbon attached to the methyl group. |
| ~125 | Ar-CH | Aromatic methine carbon. |
| ~115 | Ar-CH | Aromatic methine carbon. |
| ~112 | Ar-CH | Aromatic methine carbon. |
| ~45 | -CH₂-N(Ar) | Methylene carbon adjacent to the aromatic ring. |
| ~40 | -CH₂-NH | Methylene carbon adjacent to the N-H group. |
| ~17 | -CH₃ | Methyl carbon. |
4.3. 2D NMR: Connecting the Pieces
2D NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the precise connectivity of the molecule.
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[8]
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Expected Correlations: A cross-peak between the two methylene signals (~3.6 and ~3.2 ppm) confirming their adjacent positions in the imidazolidinone ring. Correlations between the aromatic protons will confirm their relative positions on the phenyl ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[8][9]
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Expected Correlations: It will confirm the assignments of all C-H pairs, for example, connecting the methyl proton signal (~2.1 ppm) to the methyl carbon signal (~17 ppm) and each aromatic proton to its corresponding aromatic carbon.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away, revealing the connectivity across quaternary carbons and heteroatoms.[10][11]
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Key Expected Correlations:
-
The methylene protons at ~3.6 ppm should show a correlation to the aromatic carbon attached to the nitrogen (~138 ppm) and the carbonyl carbon (~158 ppm).
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The methyl protons (~2.1 ppm) should show correlations to the two adjacent aromatic carbons (~130 and ~112 ppm).
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The aromatic proton ortho to the imidazolidinone group (~7.0-7.2 ppm) should show a correlation to the C-N aromatic carbon (~138 ppm).
-
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// Define node positions for the structure N1 [pos="0,0!", label="N"]; C2 [pos="0.87,-0.5!", label="C=O"]; N3 [pos="0.87,-1.5!", label="N-H"]; C4 [pos="0,-2!", label="CH₂"]; C5 [pos="-0.87,-1.5!", label="CH₂"]; C_Ar1 [pos="-0.87,-0.5!", label="C_Ar"]; C_Ar2 [pos="-1.73,0!", label="C_Ar-H"]; C_Ar3 [pos="-1.73,1!", label="C_Ar-NH₂"]; C_Ar4 [pos="-0.87,1.5!", label="C_Ar-CH₃"]; C_Ar5 [pos="0,1!", label="C_Ar-H"]; C_Ar6 [pos="0,0!", label="C_Ar"]; // Duplicate of N1's C_Ar
// Define proton nodes H_C5 [pos="-1.5,-2!", label="H (on C5)"]; H_CH3 [pos="-0.87,2.2!", label="H (on CH₃)"]; H_Ar2 [pos="-2.4,0!", label="H (on C_Ar2)"];
// Draw bonds of the molecule N1 -- C2 [color="#4285F4"]; C2 -- N3 [color="#4285F4"]; N3 -- C4 [color="#4285F4"]; C4 -- C5 [color="#4285F4"]; C5 -- N1 [color="#4285F4"]; N1 -- C_Ar1 [color="#4285F4"]; C_Ar1 -- C_Ar2 [color="#4285F4"]; C_Ar2 -- C_Ar3 [color="#4285F4"]; C_Ar3 -- C_Ar4 [color="#4285F4"]; C_Ar4 -- C_Ar5 [color="#4285F4"]; C_Ar5 -- C_Ar1 [color="#4285F4"];
// Draw HMBC correlations H_C5 -- C2; H_C5 -- C_Ar1; H_C5 -- C4; H_CH3 -- C_Ar3; H_CH3 -- C_Ar5; H_Ar2 -- C_Ar4; H_Ar2 -- C_Ar6; } enddot Caption: Key HMBC correlations for structure confirmation.
Conclusion: Synthesis of Evidence
The structure of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is unequivocally confirmed through the convergence of multiple spectroscopic techniques. HRMS establishes the correct molecular formula. IR spectroscopy confirms the presence of the key functional groups: an amine, a cyclic urea, and an aromatic ring. Finally, a full suite of 1D and 2D NMR experiments provides a detailed and unambiguous map of the atomic connectivity, confirming the substitution pattern on the phenyl ring and the structure of the imidazolidinone moiety. The collective data provides a self-validating and robust elucidation of the target molecule's structure.
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